N-(3,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide N-(3,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 932284-47-4
VCID: VC11906681
InChI: InChI=1S/C25H27N5O4S/c1-5-29-14-21-23(28-29)24(32)30(13-17-8-6-16(2)7-9-17)25(27-21)35-15-22(31)26-18-10-19(33-3)12-20(11-18)34-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
SMILES: CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=C(C=C4)C
Molecular Formula: C25H27N5O4S
Molecular Weight: 493.6 g/mol

N-(3,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

CAS No.: 932284-47-4

Cat. No.: VC11906681

Molecular Formula: C25H27N5O4S

Molecular Weight: 493.6 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethoxyphenyl)-2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide - 932284-47-4

Specification

CAS No. 932284-47-4
Molecular Formula C25H27N5O4S
Molecular Weight 493.6 g/mol
IUPAC Name N-(3,5-dimethoxyphenyl)-2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H27N5O4S/c1-5-29-14-21-23(28-29)24(32)30(13-17-8-6-16(2)7-9-17)25(27-21)35-15-22(31)26-18-10-19(33-3)12-20(11-18)34-4/h6-12,14H,5,13,15H2,1-4H3,(H,26,31)
Standard InChI Key GQUQFDFDVIMXLA-UHFFFAOYSA-N
SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=C(C=C4)C
Canonical SMILES CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=C(C=C4)C

Introduction

This compound is a heterocyclic organic molecule that combines multiple functional groups and structural motifs. It contains:

  • A pyrazolo[4,3-d]pyrimidine core, a bicyclic structure known for its pharmacological relevance.

  • A dimethoxyphenyl group, which may enhance solubility and influence binding interactions.

  • A thioacetamide linkage, often associated with bioactivity through sulfur-mediated interactions.

Compounds with similar frameworks are frequently investigated for their applications in medicinal chemistry, particularly as enzyme inhibitors or receptor modulators.

Structural Features

Functional GroupDescription
Pyrazolo[4,3-d]pyrimidineA fused heterocyclic system with nitrogen atoms that can participate in hydrogen bonding and coordination.
Dimethoxyphenyl (3,5-dimethoxyphenyl)Electron-donating methoxy groups may enhance molecular stability and reactivity.
ThioacetamideA sulfur-containing group that can form strong interactions with biological targets.
MethylphenylA bulky aromatic group contributing to hydrophobic interactions.

Synthesis

While the exact synthetic route for this compound is unavailable, it likely involves:

  • Formation of the pyrazolo[4,3-d]pyrimidine core: This could be achieved by cyclization reactions involving hydrazines and pyrimidine precursors.

  • Introduction of the thioacetamide group: Typically achieved via nucleophilic substitution or thiolation reactions.

  • Functionalization with the dimethoxyphenyl group: Likely through electrophilic aromatic substitution or coupling reactions.

Potential Applications

Compounds with similar structures have been studied for:

  • Pharmacological Activity: Pyrazolo[4,3-d]pyrimidines are known for their roles as kinase inhibitors and anti-inflammatory agents.

  • Anticancer Properties: The sulfur-containing thioacetamide moiety may enhance cytotoxic effects against tumor cells.

  • Enzyme Inhibition: The combination of aromatic groups and heterocycles often targets enzymes like proteases or oxidoreductases.

Analytical Data

Based on analogous compounds, the characterization would involve:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR: Signals from aromatic protons (dimethoxyphenyl) and aliphatic protons (ethyl and methyl groups).

    • 13C^{13}C-NMR: Carbon signals corresponding to methoxy groups, aromatic carbons, and carbonyl carbons.

  • Infrared Spectroscopy (IR):

    • Peaks indicating C=O (amide), C-S (thioamide), and aromatic C-H stretches.

  • Mass Spectrometry (MS):

    • Molecular ion peak confirming the molecular weight.

    • Fragmentation patterns revealing key structural elements.

Hypothetical Biological Activity

Given its structural features:

  • The pyrazolo[4,3-d]pyrimidine core may interact with ATP-binding sites of kinases.

  • The thioacetamide group could engage in covalent bonding with cysteine residues in proteins.

  • The dimethoxyphenyl group may enhance membrane permeability or binding affinity.

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